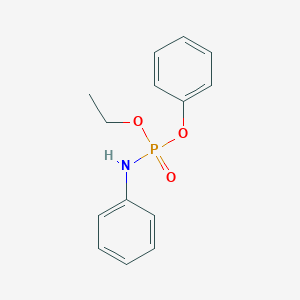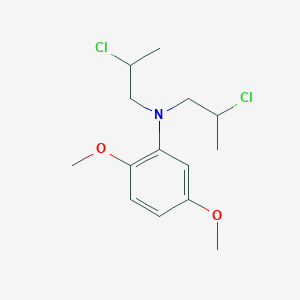![molecular formula C30H20N4O14S4 B14004604 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- CAS No. 83656-13-7](/img/structure/B14004604.png)
2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-: is a complex organic compound known for its vibrant color properties and extensive use in dye and pigment industries. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups and azo linkages, making it a significant molecule in the synthesis of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-sulfo-1-naphthylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation; sodium hydroxide for desulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonated or desulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex azo dyes.
- Acts as a chromophore in various analytical chemistry applications.
Biology:
- Utilized in staining techniques for biological specimens due to its strong color properties.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Employed in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups are responsible for the compound’s vibrant color, as they absorb light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with other molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.
Comparison with Similar Compounds
- 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-
- 3,6-Bis(4-chloro-2-phosphonophenylazo)-4,5-dihydroxynaphthalene-2,7-disulfonic acid
- 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(2-phosphonophenyl)diazenyl]-
Uniqueness:
- The presence of sulfonic acid groups at specific positions enhances water solubility.
- The specific arrangement of hydroxyl and azo groups contributes to its unique color properties and reactivity.
- Compared to similar compounds, it offers a balance of stability, solubility, and vibrant color, making it highly desirable in dye and pigment industries.
Properties
CAS No. |
83656-13-7 |
|---|---|
Molecular Formula |
C30H20N4O14S4 |
Molecular Weight |
788.8 g/mol |
IUPAC Name |
4,5-dihydroxy-3,6-bis[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C30H20N4O14S4/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
ZAQHFBFFSLFAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
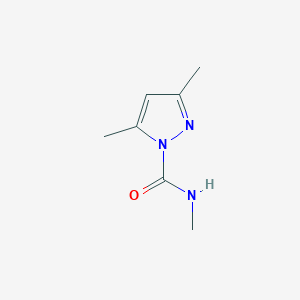

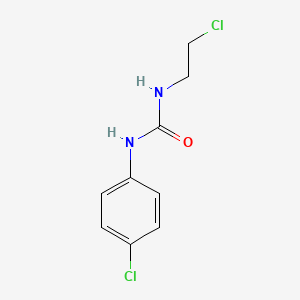
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
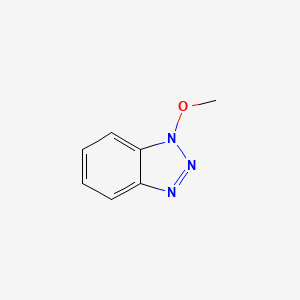
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
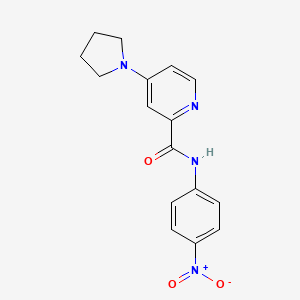
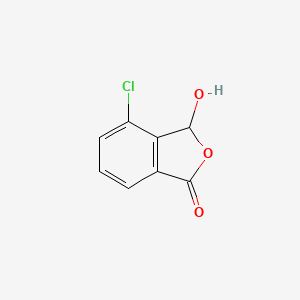
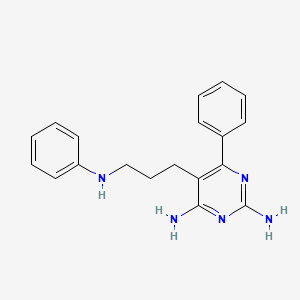

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
